Sulfo-SIAB sodium
Description
Chemical Identity: Sulfo-N-succinimidyl (N-Iodoacetyl)aminobenzoate (CAS: 144650-93-1), also termed Sulfo-SIAB, is a heterobifunctional crosslinker featuring two distinct reactive groups:
Properties
IUPAC Name |
sodium;1-[4-[(2-iodoacetyl)amino]benzoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11IN2O8S.Na/c14-6-10(17)15-8-3-1-7(2-4-8)13(20)24-16-11(18)5-9(12(16)19)25(21,22)23;/h1-4,9H,5-6H2,(H,15,17)(H,21,22,23);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHSGWIABCIVPJT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)NC(=O)CI)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10IN2NaO8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80399681 | |
| Record name | Sulfo-N-succinimidyl (N-Iodoacetyl)aminobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80399681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144650-93-1 | |
| Record name | Sulfo-N-succinimidyl (N-Iodoacetyl)aminobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80399681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sulfo-SIAB sodium | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EUQ7PWP2M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Solvent Selection
Benzene is preferred for oxalyl chloride-mediated activation due to its ability to dissolve both the iodoacetylaminobenzoic acid and oxalyl chloride while minimizing side reactions. However, modern protocols may substitute benzene with less toxic alternatives like toluene, provided reaction kinetics are adjusted.
Temperature and Stoichiometry
Exothermic reactions, such as chloroacetyl chloride addition, require cooling to 0–5°C to prevent decomposition. Stoichiometric excess of oxalyl chloride (1.2 equivalents) ensures complete activation of the carboxylic acid, while equimolar N-hydroxysulfosuccinimide avoids wasteful reagent use.
Purification Strategies
Trituration with ether effectively removes unreacted N-hydroxysulfosuccinimide and oxalyl chloride byproducts. For higher purity, column chromatography using silica gel and a dichloromethane/methanol gradient (95:5) resolves sulfo-SIAB from residual reactants, though this reduces overall yield by 10–15%.
Comparative Analysis of Synthetic Methods
This table highlights the efficiency of each synthesis step, with carboxylic acid activation exhibiting the highest yield due to the electrophilic nature of oxalyl chloride.
Mechanistic Insights
Haloacetylation Mechanism
The reaction between 4-aminobenzoic acid and chloroacetyl chloride proceeds via a two-step mechanism:
Iodoacetyl Formation
The halogen exchange leverages acetone’s intermediate polarity to solubilize NaI while stabilizing the transition state through dipole interactions. Iodide’s larger size and lower electronegativity compared to chloride favor SN2 displacement, yielding the iodoacetyl derivative.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions: Sulfo-N-succinimidyl (N-Iodoacetyl)aminobenzoate undergoes several types of chemical reactions, including:
Substitution Reactions: The iodoacetyl group reacts with sulfhydryl groups to form stable thioether bonds.
Amidation Reactions: The sulfo-NHS ester reacts with primary amines to form stable amide bonds
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in aqueous buffers at neutral to slightly basic pH (pH 7-8). Common reagents include dithiothreitol (DTT) or β-mercaptoethanol to provide free sulfhydryl groups.
Amidation Reactions: Conducted in aqueous buffers at pH 7-9. .
Major Products:
Thioether Bonds: Formed from the reaction with sulfhydryl groups.
Amide Bonds: Formed from the reaction with primary amines
Scientific Research Applications
Protein Labeling and Crosslinking
One of the primary applications of Sulfo-SIAB is in the field of protein labeling. It allows researchers to tag proteins with fluorescent markers or other moieties for tracking and analysis. The NHS ester reacts with lysine residues on proteins, enabling precise modification without disrupting protein function .
Case Study:
A study demonstrated the use of Sulfo-SIAB for labeling antibodies, which were then used in immunoassays. The conjugation efficiency was assessed using fluorescence measurements, showing a significant increase in signal intensity compared to non-labeled controls .
Drug Development
Sulfo-SIAB plays a crucial role in drug development, particularly in creating antibody-drug conjugates (ADCs). By linking cytotoxic drugs to antibodies via Sulfo-SIAB, researchers can enhance the specificity and efficacy of cancer treatments.
Case Study:
In a recent investigation, researchers synthesized an ADC using Sulfo-SIAB to link a potent chemotherapeutic agent to a monoclonal antibody targeting tumor-specific antigens. The resulting conjugate exhibited improved cytotoxicity against cancer cells while minimizing effects on healthy tissues .
Immunological Studies
The compound is extensively used in immunological research for developing assays that require specific binding interactions between antigens and antibodies. Its ability to form stable conjugates facilitates the study of immune responses.
Case Study:
Research involving the use of Sulfo-SIAB-conjugated antigens showed enhanced sensitivity in enzyme-linked immunosorbent assays (ELISA). The study highlighted that the conjugated antigens had higher binding affinities and improved detection limits compared to unconjugated counterparts .
Advantages of Using Sulfo-SIAB
- Increased Solubility: The sulfonate group enhances water solubility, making it easier to work with in aqueous environments.
- Stability: Conjugates formed with Sulfo-SIAB are stable under physiological conditions, which is critical for biological applications.
- Versatility: It can be used to modify a wide range of biomolecules, including proteins, peptides, and nucleic acids.
Comparison with Other Crosslinkers
| Property | Sulfo-SIAB | Other Crosslinkers (e.g., Maleimide) |
|---|---|---|
| Reactivity | High reactivity with amines and thiols | Moderate reactivity |
| Solubility | High due to sulfonate group | Variable; often lower than Sulfo-SIAB |
| Stability | Stable under physiological conditions | Often less stable |
| Application versatility | Broad applications in bioconjugation | Limited by specific functional groups |
Mechanism of Action
The mechanism of action of Sulfo-N-succinimidyl (N-Iodoacetyl)aminobenzoate involves its bifunctional reactivity:
Sulfo-NHS Ester: Reacts with primary amines to form stable amide bonds.
Iodoacetyl Group: Reacts with sulfhydryl groups to form stable thioether bonds. These reactions enable the compound to crosslink proteins and other biomolecules, facilitating the study of protein-protein interactions and the development of bioconjugates
Comparison with Similar Compounds
Key Properties :
- Molecular Weight : ~380–400 g/mol (exact value varies by salt form).
- Solubility : Enhanced water solubility due to the sulfonate group, making it suitable for aqueous reactions without organic solvents .
- Applications : Widely used in antibody-drug conjugates (ADCs), protein labeling, and biomolecular immobilization due to its dual reactivity and precision .
Comparison with Similar Compounds
N-Succinimidyl (4-Iodoacetyl)aminobenzoate (SIAB)
- Structure : Lacks the sulfonate group present in Sulfo-SIAB.
- Solubility : Requires organic solvents (e.g., DMF, DMSO) for dissolution, limiting its use in aqueous systems .
- Reactivity : Similar iodoacetyl and NHS ester groups but with reduced biocompatibility due to solubility constraints.
- Applications : Primarily used in organic-phase reactions or with solubilizing agents .
Sulfo-N-succinimidyl 4-Maleimidobutyrate (Sulfo-SMB)
- Reactive Groups : NHS ester (amine-reactive) and maleimide (thiol-reactive).
- Reactivity : Maleimide reacts faster with thiols than iodoacetyl groups, enabling conjugation under milder conditions (pH 6.5–7.5) .
- Stability : Maleimide-thiol adducts are prone to hydrolysis over time, whereas iodoacetyl-thiol bonds are more stable .
- Applications: Preferred for rapid, short-term labeling in diagnostics .
N-Succinimidyl 3-Maleimidobenzoate (SMB)
N-(o-Aminobenzoyloxy)succinimide
- Reactivity : Contains an NHS ester but lacks thiol-reactive groups, limiting it to amine-specific conjugation .
- Applications : Used in peptide synthesis and small-molecule derivatization without crosslinking capabilities .
Di(N-succinimidyl) Adipate (DSA)
- Structure : Homobifunctional NHS ester with a 6-carbon spacer.
- Reactivity : Exclusive amine-amine crosslinking, unsuitable for thiol-containing targets .
- Applications : Protein oligomerization and polymer chemistry .
Data Table: Comparative Analysis
| Compound | Reactive Groups | Solubility | Molecular Weight (g/mol) | Key Applications | Stability of Conjugates |
|---|---|---|---|---|---|
| Sulfo-SIAB | NHS ester, iodoacetyl | High (aqueous) | ~380–400 | ADCs, protein labeling | High (stable thiol-alkylation) |
| SIAB | NHS ester, iodoacetyl | Low (organic) | ~360–380 | Organic-phase conjugation | Moderate |
| Sulfo-SMB | NHS ester, maleimide | High (aqueous) | ~382 | Rapid diagnostics | Moderate (hydrolysis-prone) |
| SMB | NHS ester, maleimide | Low (organic) | ~314 | Small-molecule conjugates | Moderate |
| N-(o-Aminobenzoyloxy)succinimide | NHS ester | Moderate | ~246 | Peptide synthesis | High |
| DSA | NHS ester (homobifunc) | Low (organic) | ~292 | Protein oligomerization | High |
Biological Activity
Sulfo-N-succinimidyl (N-iodoacetyl)aminobenzoate, commonly referred to as SIAB, is a heterobifunctional crosslinker widely utilized in bioconjugation processes. Its unique structure and reactivity allow it to form stable conjugates with various biomolecules, making it invaluable in biochemical research and therapeutic applications. This article delves into the biological activity of SIAB, including its mechanisms of action, applications in drug delivery systems, and case studies highlighting its efficacy.
Chemical Structure and Properties
SIAB is characterized by the following chemical structure:
- Chemical Formula : C₁₃H₉IN₂O₅
- Molecular Weight : 400.125 g/mol
- CAS Number : 72252-96-1
The compound features two reactive groups: an N-hydroxysuccinimide (NHS) ester and an iodoacetyl moiety. The NHS ester facilitates the conjugation to amine-containing molecules, while the iodoacetyl group can react with thiol groups, allowing for versatile applications in protein labeling and crosslinking .
The biological activity of SIAB primarily revolves around its ability to form covalent bonds with target biomolecules. The NHS ester reacts with primary amines present in proteins or other biomolecules, leading to the formation of stable amide bonds. Concurrently, the iodoacetyl group can react with sulfhydryl groups, enabling the creation of disulfide linkages or thioether bonds.
This dual reactivity is particularly beneficial for creating antibody-drug conjugates (ADCs), where SIAB serves as a linker between the therapeutic agent and the antibody. The stability of the resulting conjugates under physiological conditions enhances their therapeutic efficacy by ensuring targeted delivery to specific cells .
Applications in Drug Delivery
SIAB has gained prominence in the development of ADCs due to its ability to facilitate targeted drug delivery. By linking potent cytotoxic agents to antibodies that recognize specific cancer cell antigens, researchers can achieve selective killing of malignant cells while minimizing damage to healthy tissues.
Table 1: Comparison of Crosslinkers Used in ADCs
| Crosslinker | Reactive Groups | Stability | Application Area |
|---|---|---|---|
| SIAB | NHS ester, Iodoacetyl | High | ADCs |
| Maleimide | Maleimide | Moderate | General protein labeling |
| Disulfide | Disulfide | Variable | ADCs and protein stabilization |
Case Studies
-
Peptide-Decorated Chitosan Derivatives :
A study demonstrated that SIAB was used to immobilize peptides onto chitosan matrices, significantly enhancing fibroblast adhesion and proliferation. This application suggests potential uses in wound healing and tissue engineering . -
Antibody-Drug Conjugates :
Research highlighted the successful use of SIAB in creating stable ADCs that exhibited potent anti-cancer activity. These conjugates showed enhanced internalization into cancer cells via receptor-mediated endocytosis, leading to improved therapeutic outcomes compared to non-targeted therapies . -
Biosensor Development :
SIAB was employed in biosensor technology for immobilizing recognition receptors on sensor surfaces. This application underscores its versatility beyond traditional drug delivery systems, extending into diagnostic tools and bioassays .
Q & A
Q. How does SIAB function as a heterobifunctional crosslinker in protein conjugation?
SIAB contains two reactive groups: an NHS ester (targeting primary amines, e.g., lysine residues) and an iodoacetyl group (reacting with sulfhydryl groups, e.g., cysteine thiols). This enables sequential conjugation:
Amine reaction first : Incubate SIAB with the first protein (e.g., IgG) in a pH 7.0–9.0 buffer (e.g., PBS or HEPES) to form stable amide bonds .
Thiol reaction second : Add the second protein/enzyme (e.g., horseradish peroxidase) with reduced cysteine residues to form a thioether bond.
Methodological note: Optimize molar ratios (typically 10–20-fold SIAB excess) and avoid competing nucleophiles (e.g., Tris buffers) during the NHS ester reaction .
Q. What solvent systems are compatible with SIAB for biological applications?
SIAB is water-insoluble and requires pre-dissolution in polar aprotic solvents like DMSO or DMF (5–10 mg/mL). After activation, dilute the solution into an aqueous reaction buffer (≤10% organic solvent) to prevent protein denaturation . Critical consideration: Verify solvent compatibility with downstream assays (e.g., DMSO may interfere with fluorescence measurements).
Q. How can researchers validate successful SIAB-mediated conjugation?
- SDS-PAGE : Observe shifts in molecular weight corresponding to crosslinked proteins.
- Mass spectrometry : Confirm covalent attachment via mass shifts matching SIAB’s molecular weight (402.15 g/mol) .
- Functional assays : Test retained activity of conjugated enzymes (e.g., HRP activity in IgG-HRP conjugates) .
Advanced Research Questions
Q. How does SIAB’s crosslinking efficiency compare to water-soluble analogs like Sulfo-SIAB?
SIAB’s lack of a sulfonate group reduces water solubility but enhances membrane permeability, making it suitable for intracellular targeting. In contrast, Sulfo-SIAB (water-soluble) is ideal for extracellular or surface protein modifications. Experimental design tip: Use Sulfo-SIAB as a control to distinguish membrane-permeability effects in cellular uptake studies .
Q. What strategies resolve contradictions in SIAB’s dual-reactivity kinetics?
Conflicting reactivity rates (NHS esters hydrolyze faster than iodoacetyl groups react) can lead to incomplete conjugation. Mitigate this by:
Q. How does SIAB inhibit CD36-mediated fatty acid uptake, and how can this be applied in metabolic studies?
SIAB derivatives like Sulfo-N-succinimidyl oleate (SSO) covalently bind lysine 164 on CD36, blocking fatty acid transport . Methodology:
Treat cells with SSO (10–50 µM in DMSO) for 15–30 minutes.
Validate inhibition via fluorescent fatty acid uptake assays (e.g., BODIPY-FA) .
Advanced application: Combine SSO with calcium signaling assays to study CD36’s role in intracellular lipid signaling .
Q. How can SIAB derivatives be used to engineer biohybrid materials?
SIAB-like reagents (e.g., sulfo-N-succinimidyl S-acetylthioacetate) introduce thiol groups on proteins for site-specific immobilization. Example workflow:
Modify Photosystem I (PSI) with SIAB analogs to add thiols.
Self-assemble onto gold surfaces via Au-S bonds for photoelectrochemical applications .
Key data: Fluorescence tagging confirmed 85% labeling efficiency in PSI modifications .
Troubleshooting and Data Interpretation
Q. How to address inconsistent crosslinking yields in SIAB-based experiments?
- Check sulfhydryl availability : Pretreat proteins with reducing agents (e.g., TCEP) to expose free thiols.
- Monitor NHS ester hydrolysis : Use Ellman’s assay to quantify residual reactive iodoacetyl groups post-hydrolysis .
- Alternative linkers : If solubility limits SIAB, use hydrophilic spacers (e.g., PEG-SIAB derivatives) .
Q. What are the implications of SIAB’s non-cleavable linkage in long-term cellular studies?
SIAB forms stable thioether bonds, preventing disassembly under reducing conditions. While this ensures conjugate stability, it may complicate downstream analyses (e.g., Western blotting under non-reducing conditions). Recommendation: Use cleavable linkers (e.g., disulfide-based) for reversible applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
